molecular formula C6H4ClN3 B595068 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1206979-33-0

6-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B595068
CAS No.: 1206979-33-0
M. Wt: 153.569
InChI Key: AAJIQIWPVIWCGA-UHFFFAOYSA-N
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Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridine is primarily used as a pharmaceutical intermediate in laboratory research and development . Its applications include:

    Chemistry: Used in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored as a building block for drug candidates targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazolo[4,3-c]pyridine core can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[4,3-c]pyridines.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the pyrazolo[4,3-c]pyridine core.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIQIWPVIWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718894
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-33-0
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
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